molecular formula C17H22N6O B2708985 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2034485-62-4

2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2708985
CAS No.: 2034485-62-4
M. Wt: 326.404
InChI Key: JYKQAQPETRNSTD-UHFFFAOYSA-N
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Description

2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core fused with a piperazine ring and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It is being investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. Examples include:

  • (2-methyl-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
  • (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-20-14-4-3-13(11-15(14)21-12)16(24)22-7-9-23(10-8-22)17-18-5-2-6-19-17/h2,5-6,13H,3-4,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKQAQPETRNSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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